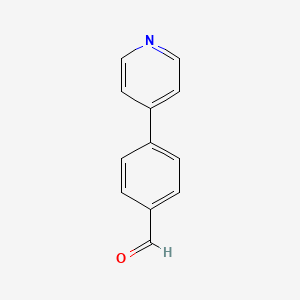

4-(Pyridin-4-yl)benzaldehyde

Description

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The chemical reactivity of 4-(Pyridin-4-yl)benzaldehyde makes it a highly versatile building block in organic synthesis. chemimpex.comsmolecule.com Its two distinct functional groups, the aldehyde and the pyridine (B92270) ring, allow it to participate in a wide array of chemical reactions. cymitquimica.comchemimpex.com

The aldehyde group is particularly reactive, capable of undergoing several key transformations. It can be oxidized to form the corresponding carboxylic acid, 4-(pyridin-4-yl)benzoic acid, or reduced to yield the corresponding alcohol. Furthermore, it readily participates in condensation reactions with various nucleophiles. For instance, its reaction with amines leads to the formation of Schiff bases (imines), which are important intermediates for synthesizing more complex molecules. nih.gov

This reactivity makes this compound a pivotal intermediate in the synthesis of a variety of organic molecules, from pharmaceuticals to agrochemicals. cymitquimica.comchemimpex.com For example, it can be used in condensation reactions with methylpyridines to create stilbene-type derivatives like trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde. mdpi.com Its utility as a precursor allows chemists to construct complex molecular architectures for diverse applications. chemimpex.comchemimpex.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 99163-12-9 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol nih.gov |

| Appearance | White to Orange to Green powder to crystal tcichemicals.com |

| Melting Point | 85°C to 89°C fishersci.ca |

Interdisciplinary Research Relevance in Materials Science, Catalysis, and Biomedicine

The structural attributes of this compound extend its relevance beyond traditional organic synthesis into several interdisciplinary fields.

Materials Science: In materials science, this compound is a valuable building block for creating novel functional materials. cymitquimica.com It is utilized in the synthesis of:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, making it a suitable ligand for constructing porous MOFs, which have applications in gas storage and sensing.

Semiconductors and Optoelectronics: It is classified as a building block for small molecule semiconductors. tcichemicals.comchemscene.com Derivatives of this compound are investigated for their fluorescent properties, which are crucial for developing organic light-emitting diodes (OLEDs), sensors, and fluorescent switches. chemimpex.combohrium.com The molecular self-assembly of such pyridine-appended structures can be controlled to tune their optical properties. bohrium.com

Dyes and Pigments: Its chromophoric properties make it useful in the preparation of dyes and pigments. chemimpex.com

Catalysis: The pyridine moiety in this compound allows it to act as a ligand in coordination chemistry. chemimpex.com It can form stable complexes with a variety of metal ions. These metal complexes are of significant interest in the field of catalysis, where they can be used to facilitate and control chemical reactions. chemimpex.com The ability to design and synthesize specific ligands is crucial for developing new catalytic systems with enhanced efficiency and selectivity. chemimpex.com

Biomedicine: this compound is a compound of interest in medicinal chemistry and pharmaceutical research due to its potential biological activity and its role as a synthetic intermediate. cymitquimica.comchemimpex.com

Pharmaceutical Synthesis: It serves as a key intermediate in the creation of potential therapeutic agents. chemimpex.com Research has explored its use in developing drugs for various conditions, including neurological disorders. chemimpex.comchemimpex.com

Biologically Active Derivatives: While the compound itself is a precursor, its derivatives have been studied for a range of biological activities, including potential anticancer and antimicrobial properties. For example, complex molecules derived from similar structures have been shown to interact with biological targets like enzymes and receptors, potentially inhibiting cancer cell growth. smolecule.com

Summary of Research Applications

| Field | Application |

|---|---|

| Organic Chemistry | Intermediate for pharmaceuticals and agrochemicals cymitquimica.comchemimpex.com |

| Precursor for condensation and coupling reactions cymitquimica.com | |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs) |

| Component for organic semiconductors and OLEDs tcichemicals.comchemscene.comchemimpex.com | |

| Catalysis | Ligand for preparing metal complexes used in catalysis chemimpex.com |

| Biomedicine | Precursor for potential therapeutic agents chemimpex.comchemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJXDIYHLGBQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348662 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99163-12-9 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyridin 4 Yl Benzaldehyde and Its Derivatives

Classical Organic Transformations in Target Compound Synthesis

Classical organic reactions form the bedrock of the synthesis of 4-(pyridin-4-yl)benzaldehyde and its derivatives. These methods, including cross-coupling, condensation, and oxidation reactions, provide versatile and well-established pathways to the desired products.

Cross-Coupling Reaction Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of the biaryl scaffold of this compound. The Suzuki-Miyaura and Heck reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this can be achieved by coupling a 4-halobenzaldehyde with a pyridine-4-boronic acid derivative, or conversely, a 4-halopyridine with 4-formylphenylboronic acid. reddit.comorganic-chemistry.org The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. reddit.com

Table 1: Examples of Suzuki-Miyaura Coupling for 4-Arylpyridine Synthesis This table is interactive and can be sorted by clicking on the headers.

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl2 (3) | dppf | K2CO3 | MeCN/H2O (4:1) | 80 | 90 (initial) |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | Reflux | Not specified |

| Aryl Bromide | 4-Pyridylboronic acid | Pd2(dba)3 (2.5) | Cy3P·HBF4 | K3PO4 | Dioxane/H2O (2:1) | Not specified | ~80 |

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. drugfuture.comorganic-chemistry.org In the context of synthesizing derivatives of this compound, this could involve the reaction of a 4-halobenzaldehyde with 4-vinylpyridine (B31050) or a 4-halopyridine with 4-vinylbenzaldehyde. beilstein-journals.orgresearchgate.net The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

Condensation Reactions for Scaffold Construction

Condensation reactions that form the pyridine (B92270) ring itself are fundamental in heterocyclic chemistry and can be adapted for the synthesis of the this compound scaffold.

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) to form a pyridine ring. wikipedia.org This method can be used to prepare substituted pyridines. wikipedia.org For the synthesis of a precursor to this compound, a benzaldehyde (B42025) derivative could be reacted with an appropriate α,β-unsaturated carbonyl compound and ammonia. researchgate.netresearchgate.net

The Kröhnke pyridine synthesis provides a route to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). drugfuture.comwikipedia.org This method is known for its high yields under mild conditions and its tolerance for a wide range of aryl substituents. drugfuture.comwikipedia.org By selecting appropriate starting materials, this synthesis can be a viable route to the 4-(pyridin-4-yl)phenyl moiety.

Oxidation Reactions of Aldehyde Precursors

The final step in the synthesis of this compound often involves the oxidation of a precursor alcohol, namely (4-(pyridin-4-yl)phenyl)methanol. Several mild oxidation reagents are suitable for this transformation to avoid over-oxidation to the corresponding carboxylic acid.

Table 2: Mild Oxidation Methods for the Synthesis of Aldehydes from Primary Alcohols This table is interactive and can be sorted by clicking on the headers.

| Reagent | Description | Typical Solvent | Conditions |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | A milder version of chromic acid that oxidizes primary alcohols to aldehydes. libretexts.orgchemistrysteps.commasterorganicchemistry.com | Dichloromethane (DCM) | Room temperature |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. chemistrysteps.comorganic-chemistry.org | Dichloromethane (DCM) | Low temperature (e.g., -78 °C) |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent that provides a selective and mild oxidation. wikipedia.orgwikipedia.orgorganic-chemistry.org | Dichloromethane (DCM), Chloroform | Room temperature |

These methods are generally high-yielding and compatible with a wide range of functional groups, making them ideal for the final step in a multi-step synthesis. libretexts.orgchemistrysteps.comwikipedia.org

Knoevenagel Condensation in Derivative Formation

The Knoevenagel condensation is a key reaction for the derivatization of this compound. wikipedia.org It involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.org This reaction is highly versatile for creating a wide array of derivatives.

Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds This table is interactive and can be sorted by clicking on the headers.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodobenzaldehyde | Malononitrile | NiCu@MWCNT | H2O/MeOH (1:1) | Room Temperature | 96 ± 3 |

| Benzaldehyde | Malononitrile | CeZrO4−δ | Not specified | Not specified | High |

| Benzaldehyde | Ethyl cyanoacetate | Cu─Mg─Al LDH | Ethanol | 80 °C | 95 |

| Various aldehydes | Ethyl cyanoacetate/Malononitrile | Triphenylphosphine (B44618) | Solvent-free | Not specified | Excellent |

Catalytic Approaches in Synthetic Pathways

Catalysis, particularly by transition metals, has revolutionized the synthesis of complex organic molecules, including this compound and its derivatives.

Transition Metal-Catalyzed C-C Bond Formation

Transition metal-catalyzed reactions are at the forefront of efficient and selective C-C bond formation. As discussed in the context of cross-coupling reactions, palladium is a commonly used metal for this purpose. wikipedia.org The catalytic cycle of reactions like the Suzuki-Miyaura and Heck couplings involves oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination steps. wikipedia.orgdrugfuture.com

The choice of the transition metal catalyst and the associated ligands is critical in determining the efficiency and selectivity of the reaction. Besides palladium, other transition metals like nickel, copper, and rhodium can also be employed in C-C bond-forming reactions, each with its own unique reactivity profile. acs.org

Nucleophilic Catalysis and Lewis Base Catalytic Systems

Nucleophilic and Lewis base catalysis have emerged as powerful tools in organic synthesis, offering unique pathways for the construction of complex molecules. In the context of this compound synthesis, these catalytic systems are primarily employed to facilitate the crucial carbon-carbon bond formation between the pyridine and benzene (B151609) rings. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this approach. While traditionally reliant on transition metal catalysis, the efficiency and selectivity of these reactions can be significantly influenced by the choice of ligands and bases, which can act as Lewis bases.

One of the most effective methods for the synthesis of 4-arylpyridines is the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives with aryl halides. The development of highly active palladium-phosphine catalysts has enabled the efficient coupling of a variety of substrates, including those with electronically diverse substituents. For instance, the use of specialized phosphine ligands can suppress the formation of undesirable byproducts, a critical consideration in the synthesis of active pharmaceutical ingredients. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have gained prominence as potent organocatalysts. Their ability to induce "umpolung" or polarity reversal in aldehydes, through the formation of a Breslow intermediate, opens up novel reaction pathways. The Stetter reaction, an NHC-catalyzed 1,4-addition of an aldehyde to a Michael acceptor, represents a viable, though less explored, strategy for the synthesis of precursors to this compound. This reaction allows for the formation of a key C-C bond under mild conditions. irapa.org While direct application to the target molecule is not extensively documented, the principles of NHC catalysis offer a promising avenue for future synthetic explorations.

Lewis acids have also been shown to mediate Suzuki-Miyaura cross-coupling reactions in the absence of a traditional base. This approach is particularly advantageous for substrates bearing base-sensitive functional groups. The Lewis acid facilitates the transmetalation step, a key part of the catalytic cycle, enabling the formation of the biaryl linkage. chemrxiv.orgkyushu-u.ac.jp

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)2 / PPh3 | 4-Bromobenzaldehyde, 4-Pyridylboronic acid | This compound | High | nih.gov |

| (PPh2Me)2NiCl2 | Heteroaryl boronic esters, (Hetero)aryl bromides/chlorides | Biheteroaryl compounds | Good to Excellent | nih.gov |

| PdCl2(amphos)2 / Lewis Acid | Aryl halides, Phenylboronic acid derivatives | Biaryl compounds | Moderate to High | chemrxiv.orgkyushu-u.ac.jp |

Enzyme-Mediated Synthetic Pathways

The application of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. While the direct enzymatic synthesis of this compound is not yet a well-established route, several enzyme classes and biocatalytic cascades hold potential for its future development.

Transaminases, for example, are versatile enzymes capable of converting ketones and aldehydes into chiral amines. Although their primary application is in the synthesis of amines, their promiscuous reactivity can be exploited. Recent studies have shown that transaminases can mediate aldol-type reactions, forming new carbon-carbon bonds. A transaminase from Chromobacterium violaceum has been identified to catalyze the aldol (B89426) addition between aryl acetaldehydes and pyridine carboxaldehydes, producing styryl pyridine derivatives. usask.canih.gov This suggests a potential biocatalytic route where a precursor to the benzaldehyde moiety could be coupled with a pyridine derivative.

Lipases are another class of enzymes with broad applications in organic synthesis, particularly in the kinetic resolution of racemic alcohols and the formation of esters and amides. While their direct role in the C-C bond formation for this compound is not immediately apparent, they could be employed in the synthesis of chiral derivatives or in the modification of functional groups on the parent molecule. For instance, lipases have been used to catalyze the synthesis of N-picolineamides, demonstrating their utility in functionalizing the pyridine ring. mdpi.com

The development of multi-enzyme biocatalytic cascades is a rapidly advancing field. These cascades mimic metabolic pathways to construct complex molecules from simple starting materials in a one-pot fashion. rsc.org A hypothetical cascade for this compound could involve a series of enzymatic steps to build the biaryl core and then functionalize it to introduce the aldehyde group.

| Enzyme Class | Reaction Type | Potential Application in Synthesis | Reference |

| Transaminases | Aldol-type condensation | C-C bond formation between pyridine and benzene precursors | usask.canih.gov |

| Lipases | Acylation/Amidation | Synthesis of functionalized derivatives | mdpi.com |

| Multi-enzyme cascades | Stepwise construction | De novo synthesis from simple building blocks | rsc.org |

Advanced Reaction Conditions and Green Chemistry Strategies

In recent years, a strong emphasis has been placed on developing synthetic methodologies that are not only efficient but also environmentally benign. This has led to the exploration of advanced reaction conditions and green chemistry strategies for the synthesis of this compound and its derivatives.

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. This approach has been successfully applied to a variety of organic transformations, including multicomponent reactions for the synthesis of heterocyclic compounds. researchgate.net

The mechanochemical synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, aldehydes, and an oxidizing agent demonstrates the potential of this technique for complex molecule construction under solvent-free conditions. orientjchem.org While a direct mechanochemical synthesis of this compound has not been extensively reported, the principles of mechanochemistry could be applied to the Suzuki-Miyaura coupling of a solid-state mixture of the reactants and catalyst.

Solid-Supported Synthesis Techniques

The immobilization of catalysts on solid supports is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse, thereby reducing waste and cost. For the synthesis of this compound, solid-supported palladium catalysts have shown great promise in Suzuki-Miyaura coupling reactions.

Palladium nanoparticles supported on polyvinylpyridine (Pd/PVPy) have demonstrated high catalytic efficiency for the coupling of aryl iodides and bromides with aryl boronic acids under aerobic conditions. This system exhibits high recyclability, with the coupling yields maintained over several catalytic cycles and very low palladium leaching. mdpi.com Similarly, palladium immobilized on porous organic polymers has been shown to be an effective and reusable heterogeneous catalyst for Suzuki reactions. mdpi.com Hypercrosslinked polymers have also been used as supports for palladium, creating highly active and recyclable catalysts for Suzuki-Miyaura couplings in aqueous solvent systems. nih.gov

The use of supported ionic liquid-like phases (SILLPs) to immobilize palladium nanoparticles is another innovative approach. These materials have been successfully employed in carbonylative Suzuki coupling reactions, demonstrating good to excellent yields and the ability to be reused over multiple cycles. rsc.org

| Solid Support | Catalyst | Reaction | Key Advantages | Reference |

| Poly(4-vinylpyridine) | Palladium Nanoparticles | Suzuki-Miyaura Coupling | High efficiency, recyclability, low Pd leaching | mdpi.com |

| Porous Organic Polymer | Palladium | Suzuki Reaction | Reusability | mdpi.com |

| Hypercrosslinked Polymer | Palladium | Suzuki-Miyaura Coupling | High activity, recyclability in aqueous media | nih.gov |

| Supported Ionic Liquid-Like Phase | Palladium Nanoparticles | Carbonylative Suzuki Coupling | Good to excellent yields, reusability | rsc.org |

Utilization of Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. They have been extensively investigated as alternative reaction media for a variety of catalytic processes, including the Suzuki-Miyaura coupling.

The use of pyridinium-derived ionic liquids in combination with microwave irradiation has been shown to lead to very high yields and short reaction times for Suzuki-Miyaura reactions. semanticscholar.org Palladium nanoparticles stabilized in tetraalkylammonium-based ionic liquids have also been used as effective precatalysts for the Suzuki coupling of aryl halides. The ionic liquid not only acts as the reaction medium but also plays a crucial role in stabilizing the palladium nanoparticles, which are the active catalytic species. mdpi.com

A significant advantage of using ionic liquids is the potential for catalyst and solvent recycling. By employing techniques such as organic solvent nanofiltration, the product can be separated from the reaction mixture, while the ionic liquid and the palladium catalyst are retained and can be reused in subsequent reactions. This approach significantly improves the sustainability of the process. rsc.orgrsc.orgresearchgate.net

| Ionic Liquid Type | Catalyst | Reaction | Key Features | Reference |

| Pyridinium-based | Pd(OAc)2 | Suzuki-Miyaura Coupling | High yields, short reaction times (microwave) | semanticscholar.org |

| Tetraalkylammonium-based | Palladium Nanoparticles | Suzuki Coupling | Stabilization of catalyst, recyclability | mdpi.com |

| Various | Palladium Complexes | Suzuki Reaction | Catalyst and solvent recycling via nanofiltration | rsc.orgrsc.orgresearchgate.net |

Chemical Reactivity and Derivatization Strategies of 4 Pyridin 4 Yl Benzaldehyde

Reactivity of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is characterized by the electrophilic carbon atom of the carbonyl group, which is susceptible to attack by various nucleophiles. This reactivity is central to a wide array of synthetic transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. In the case of 4-(pyridin-4-yl)benzaldehyde, this involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to this compound is a powerful method for forming new carbon-carbon bonds. The reaction proceeds by the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup yields a secondary alcohol. For instance, the reaction with phenylmagnesium bromide would produce phenyl(pyridin-4-yl)methanol. The general scheme for this reaction is as follows:

Step 1: The Grignard reagent adds to the carbonyl group.

Step 2: An acid workup protonates the resulting alkoxide to form the alcohol.

Reduction with Hydride Reagents: The carbonyl group can be readily reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (B1222165) (NaBH₄) can be employed. bartleby.comorgsyn.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. bartleby.comorgsyn.org The resulting alkoxide intermediate is then protonated during the workup to give (4-(pyridin-4-yl)phenyl)methanol. The general procedure involves the slow addition of the aldehyde to a suspension of LiAlH₄ in an anhydrous ether solvent, followed by a careful quenching of the reaction with water and aqueous base. orgsyn.org

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into an alkene. wikipedia.orgic.ac.ukorganic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphorus ylide, also known as a Wittig reagent (Ph₃P=CHR). The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgic.ac.ukorganic-chemistry.orgmasterorganicchemistry.com For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 4-(4-vinylphenyl)pyridine. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.org

Formation of Imines and Schiff Bases for Complex Structures

The condensation of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. These Schiff bases are valuable intermediates and ligands in coordination chemistry.

The synthesis of Schiff bases derived from isomeric pyridinecarboxaldehydes and L-tryptophan has been reported, with yields ranging from 75-85%. nih.gov The position of the nitrogen atom in the pyridine (B92270) ring influences the biological activity of the resulting Schiff base and its metal complexes. nih.gov

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Ethanol, reflux, 1h | N-(pyridin-4-ylmethylene)pyridin-3-amine | - | lumenlearning.com |

| L-tryptophan | - | (S)-2-((E)-(pyridin-4-ylmethylene)amino)-3-(1H-indol-3-yl)propanoic acid | 80 | nih.gov |

| 4-Aminoaniline | - | N1-((E)-pyridin-4-ylmethylene)benzene-1,4-diamine | - | - |

Hydrazone Formation and its Subsequent Chemistry

Reacting this compound with hydrazine (B178648) or its derivatives yields hydrazones. These compounds are characterized by a C=N-N bond and are important precursors for the synthesis of various heterocyclic compounds and serve as ligands for metal complexes. derpharmachemica.com The synthesis typically involves the condensation of the aldehyde with the hydrazine in a suitable solvent like ethanol.

Hydrazones derived from pyridine moieties are known to coordinate with metal ions, and their complexes have been studied for their biological activities. derpharmachemica.com For example, hydrazones derived from 2-hydrazinopyridine (B147025) have been shown to form stable complexes with rhenium(I). organic-chemistry.org

Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a key reaction of aldehydes with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is often base-catalyzed and results in the formation of a new carbon-carbon double bond.

A study on the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes in a water-ethanol mixture demonstrated high yields of the corresponding electron-deficient alkenes. miracosta.edu The pyridine ring itself is suggested to play a dual role in activating both the active methylene compound and the carbonyl group. miracosta.edu

| Active Methylene Compound | Reaction Conditions | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| Malononitrile | H₂O:EtOH (1:1), rt | 2-(Pyridin-4-ylmethylene)malononitrile | 30 | 95 |

| Cyanoacetamide | H₂O:EtOH (1:1), rt | (E)-2-Cyano-3-(pyridin-4-yl)acrylamide | 35 | 94 |

| Ethyl cyanoacetate | H₂O:EtOH (1:1), rt | (E)-Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 45 | 92 |

| Methyl cyanoacetate | H₂O:EtOH (1:1), rt | (E)-Methyl 2-cyano-3-(pyridin-4-yl)acrylate | 45 | 90 |

Reactivity of the Pyridine Heterocycle

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis base and a good coordinating site for metal ions.

Coordination Chemistry and Ligand Development for Metal Centers

The pyridine nitrogen atom readily coordinates to a wide variety of transition metal ions, allowing for the construction of diverse coordination complexes. This compound and its derivatives, particularly the Schiff bases and hydrazones, act as versatile ligands.

Schiff base complexes of transition metals are of significant interest due to their potential applications in catalysis and materials science, as well as their biological activities. miracosta.eduslideshare.net For instance, Schiff bases derived from pyridine-2-carboxaldehyde have been shown to form complexes with ruthenium(II) and zinc(II). miracosta.edu Similarly, hydrazone derivatives containing a pyridine moiety can act as ligands, forming stable complexes with metals like rhenium. organic-chemistry.org The coordination often involves the pyridine nitrogen and the imine or hydrazone nitrogen atoms, and in some cases, other donor atoms present in the ligand structure. chemistryjournal.netjptcp.comnih.gov

The resulting metal complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the nature of the ligands. These complexes have been investigated for their potential as antibacterial, antifungal, and anticancer agents. slideshare.net

Investigation of the Influence of Nitrogen Atom Position on Reactivity

The chemical reactivity of the aldehyde functional group in pyridinylbenzaldehydes is significantly influenced by the position of the nitrogen atom within the pyridine ring. This influence stems from the electronic effects exerted by the nitrogen atom, which alters the electrophilicity of the aldehyde's carbonyl carbon. The three constitutional isomers—2-(pyridin-4-yl)benzaldehyde, 3-(pyridin-4-yl)benzaldehyde, and the primary subject, this compound—exhibit distinct reactivity profiles due to the interplay of inductive and mesomeric (resonance) effects.

The pyridine ring is inherently electron-withdrawing due to the high electronegativity of the nitrogen atom (inductive effect). Furthermore, the nitrogen atom can participate in resonance, withdrawing electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions.

This compound: In this isomer, the benzaldehyde group is at the para-position relative to the point of attachment to the pyridine ring, which is itself connected at its 4-position. The nitrogen atom exerts a strong electron-withdrawing effect through resonance (-M effect) on the para-position of the pyridine ring. This effect is relayed through the phenyl ring, increasing the partial positive charge on the carbonyl carbon of the aldehyde. This enhanced electrophilicity makes this compound highly reactive towards nucleophiles.

3-(Pyridin-4-yl)benzaldehyde: When the benzaldehyde group is at the meta-position, the electron-withdrawing resonance effect of the pyridinyl nitrogen is not directly transmitted to the substituent. The reactivity is primarily governed by the inductive effect (-I effect), which is weaker than the resonance effect. Consequently, the aldehyde group in the 3-isomer is less electrophilic and thus less reactive than in the 4-isomer.

2-(Pyridin-4-yl)benzaldehyde: In the ortho-isomer, both a strong inductive effect and a resonance effect are at play, which should, in principle, activate the aldehyde group. However, the close proximity of the pyridinyl nitrogen to the aldehyde group can also introduce steric hindrance, potentially impeding the approach of nucleophiles. Additionally, the lone pair of electrons on the nitrogen might interact with the reaction center, further complicating its reactivity profile.

The differing electronic environments of the isomers are reflected in their reactivity in common aldehyde reactions, such as condensations and oxidations.

Table 1: Predicted Relative Reactivity of Pyridinylbenzaldehyde Isomers in Nucleophilic Addition Reactions

| Isomer | Nitrogen Position Relative to Phenyl Ring | Primary Electronic Effect on Aldehyde | Predicted Electrophilicity of Carbonyl Carbon | Predicted Relative Reactivity |

|---|---|---|---|---|

| This compound | para | -M (Resonance), -I (Inductive) | Highest | Highest |

| 3-(Pyridin-4-yl)benzaldehyde | meta | -I (Inductive) | Intermediate | Intermediate |

| 2-(Pyridin-4-yl)benzaldehyde | ortho | -M (Resonance), -I (Inductive), Steric Effects | High, but sterically hindered | Lower than 4-isomer |

Phenyl-Pyridine Linkage Chemistry

The chemistry of the phenyl-pyridine linkage in this compound is central to its utility as a building block in supramolecular chemistry and materials science. This linkage allows for the transmission of electronic effects between the two aromatic systems and provides a rigid scaffold for the construction of larger, well-defined architectures. The reactivity of the aldehyde group can be used to elaborate on this core structure, leading to a diverse range of derivatives with specific stereochemical and isomeric properties.

Derivatization of the aldehyde group in this compound often leads to the formation of a new double bond, which can exhibit E/Z isomerism (a form of stereoisomerism). rsc.org This is particularly relevant in reactions such as the Wittig reaction, Knoevenagel condensation, and the formation of imines (including oximes and hydrazones). glaserchemgroup.comwikipedia.orgwikipedia.orgpearson.com

Wittig Reaction: The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) is a powerful method for alkene synthesis. wikipedia.orgorganic-chemistry.org The stereochemical outcome (the ratio of E to Z isomers) is highly dependent on the nature of the ylide. wikipedia.orgadichemistry.com

Non-stabilized ylides (e.g., where R = alkyl) typically react under kinetic control to give the Z-alkene as the major product. adichemistry.commasterorganicchemistry.com

Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester or ketone) are more stable, allowing the reaction to proceed under thermodynamic control, which predominantly yields the more stable E-alkene. organic-chemistry.orgmasterorganicchemistry.com

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition followed by dehydration to form a C=C double bond. sigmaaldrich.com The stereochemistry of the resulting α,β-unsaturated product is often predominantly the E-isomer, which is generally the thermodynamically more stable configuration. wikipedia.org

Imine and Oxime Formation: The reaction with primary amines or hydroxylamine (B1172632) leads to the formation of imines or oximes, respectively. The resulting C=N double bond can also exhibit E/Z isomerism. The lone pair of electrons on the nitrogen atom is considered the lowest priority group when assigning stereochemistry. glaserchemgroup.compearson.com The equilibrium between the E and Z isomers can be influenced by factors such as solvent and pH.

Table 2: Examples of Reactions Leading to E/Z Isomerism

| Reaction Type | Reactant with this compound | General Product Structure | Predominant Isomer (Typical) |

|---|---|---|---|

| Wittig (non-stabilized) | Ph₃P=CHR (R=alkyl) | 4-(Py)-PhCH=CHR | Z-isomer |

| Wittig (stabilized) | Ph₃P=CHCO₂Et | 4-(Py)-PhCH=CHCO₂Et | E-isomer |

| Knoevenagel | CH₂(CN)₂ | 4-(Py)-PhCH=C(CN)₂ | E-isomer |

| Oxime Formation | NH₂OH | 4-(Py)-PhCH=NOH | Often a mixture, can be condition-dependent |

Functional Group Interconversions and Strategic Modifications

The aldehyde group of this compound is a versatile handle for a wide array of functional group interconversions, allowing for strategic modifications to tailor the molecule's properties for specific applications. Key transformations include oxidation to a carboxylic acid, reduction to an alcohol, and conversion into various C=N containing functional groups.

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding 4-(pyridin-4-yl)benzoic acid. A variety of oxidizing agents can be employed for this transformation. Mild and efficient protocols often utilize reagents like Oxone or sodium perborate. organic-chemistry.org Another common method involves the use of an alkali metal chlorite (B76162) in the presence of hydrogen peroxide. google.com This conversion is fundamental for creating derivatives used as ligands in metal-organic frameworks or as precursors in pharmaceutical synthesis.

Reduction to Alcohol: The aldehyde can be reduced to 4-(pyridin-4-yl)methanol. This is typically achieved using hydride-reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. prepchem.com The resulting alcohol is a useful intermediate for further derivatization, such as ester or ether formation.

Conversion to Oxime: As mentioned previously, reaction with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate (B1210297) or pyridine, converts the aldehyde to this compound oxime. researchgate.netias.ac.in Oximes are important intermediates; for instance, they can be dehydrated to form nitriles or undergo the Beckmann rearrangement.

Condensation Reactions (e.g., Chalcone Synthesis): The aldehyde is a key substrate for base-catalyzed Claisen-Schmidt condensation with acetophenones to synthesize chalcones (1,3-diaryl-2-propen-1-ones). nih.govpharmascholars.comjetir.org These reactions create a larger conjugated system and are pivotal in the synthesis of various biologically active heterocyclic compounds. nih.gov

Table 3: Summary of Key Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | NaClO₂ / H₂O₂ | 4-(Pyridin-4-yl)benzoic acid | Aldehyde → Carboxylic Acid |

| This compound | NaBH₄ or LiAlH₄ | 4-(Pyridin-4-yl)methanol | Aldehyde → Primary Alcohol |

| This compound | NH₂OH·HCl, Base | This compound oxime | Aldehyde → Oxime |

| This compound | Substituted Acetophenone, Base (e.g., KOH) | Chalcone derivative | Aldehyde → α,β-Unsaturated Ketone |

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and purity of 4-(Pyridin-4-yl)benzaldehyde and to probing its electronic and vibrational characteristics.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton and the aromatic protons on both rings. The aldehydic proton (CHO) should appear as a singlet at the most downfield region, typically around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring and the benzene (B151609) ring will appear in the aromatic region (approximately 7.5-9.0 ppm). The pyridine protons adjacent to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded within this group, while the protons on the benzaldehyde (B42025) ring will exhibit a splitting pattern typical of a 1,4-disubstituted benzene.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most deshielded signal is anticipated to be the carbonyl carbon of the aldehyde group, appearing around 190-195 ppm. The spectrum would also feature signals for the two quaternary carbons (the carbon of the benzene ring attached to the pyridine ring and the carbon of the pyridine ring attached to the benzene ring) and the seven distinct CH carbons of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde H | ¹H NMR | ~10.0 | Singlet |

| Pyridine H (ortho to N) | ¹H NMR | ~8.7-8.9 | Doublet |

| Pyridine H (meta to N) | ¹H NMR | ~7.6-7.8 | Doublet |

| Benzaldehyde H (ortho to CHO) | ¹H NMR | ~8.0-8.2 | Doublet |

| Benzaldehyde H (meta to CHO) | ¹H NMR | ~7.8-8.0 | Doublet |

| Aldehyde C | ¹³C NMR | ~192 | N/A |

| Aromatic C-H | ¹³C NMR | ~120-155 | N/A |

Note: The data in this table is predictive and based on established chemical shift ranges for similar functional groups and aromatic systems.

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Another characteristic feature is the C-H stretch of the aldehyde group, which appears as a pair of medium-intensity bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. Vibrations associated with the aromatic rings include C-H stretching above 3000 cm⁻¹ and C=C ring stretching modes in the 1400-1600 cm⁻¹ region. An ATR-IR spectrum is noted as being available in the Aldrich spectral library. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings is expected to produce strong signals in the Raman spectrum. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Spectroscopy Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | >3000 | Medium |

| Aldehyde C-H Stretch | IR | ~2830, ~2730 | Medium |

| Aldehyde C=O Stretch | IR | ~1700 | Strong |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₂H₉NO. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique can determine the mass with very high precision. The calculated monoisotopic mass of this compound is 183.068413911 Da. nih.gov

Electron Ionization (EI-MS): In EI-MS, the primary observation would be the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 183. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 154, or the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 155.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique. In positive ion mode, the protonated molecule ([M+H]⁺) would be expected at m/z 184, which is often the base peak in the spectrum.

X-ray Crystallography and Detailed Structural Analysis

While spectroscopic methods provide crucial data, single-crystal X-ray diffraction offers the most definitive and precise structural information.

As of this writing, a detailed single-crystal X-ray diffraction study for the isolated this compound molecule has not been reported in the surveyed scientific literature. However, such an analysis would provide unambiguous proof of its molecular structure.

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the planes of the pyridine ring and the benzene ring. This angle is a critical parameter as it dictates the extent of π-orbital overlap between the two rings, which in turn influences the electronic properties and conjugation of the entire molecule. The crystal packing analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking Interactions)

Detailed analysis of intermolecular interactions of pure, crystalline this compound is currently limited by the absence of a publicly available single-crystal X-ray structure. However, the examination of its behavior as a ligand in coordination complexes offers a glimpse into its potential non-covalent interactions.

Hirshfeld Surface Analysis for Comprehensive Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method is contingent on the availability of high-quality single-crystal X-ray diffraction data. As the crystal structure for pure this compound has not been reported in publicly accessible databases, a Hirshfeld surface analysis for the standalone compound cannot be performed.

Crystal Packing Analysis and Supramolecular Assembly Principles

The principles governing the crystal packing and supramolecular assembly of this compound are dictated by the interplay of various non-covalent forces. Based on its molecular structure, it is anticipated that the supramolecular assembly would be driven by a combination of weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Table 1: Crystallographic Data for a Coordination Complex Containing this compound

| Parameter | Value |

|---|---|

| Compound | catena-poly[diaqua-m2-dicyanido-κ2 C:N-dicyanido-κ1 C-bis(this compound-κ1N)iron(II)-platinum(II)] |

| Formula | (C28H22FeN6O4Pt)n |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9137(6) |

| b (Å) | 8.5766(13) |

| c (Å) | 10.970(3) |

| α (°) | 70.266(19) |

| β (°) | 81.258(14) |

| γ (°) | 78.728(11) |

| Volume (Å3) | 684.3(2) |

Data sourced from a published crystallographic study. kab.ac.ug

Advanced Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for the analysis of this compound, ensuring its purity and monitoring its conversion in chemical reactions. High-performance liquid chromatography (HPLC) is particularly well-suited for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Analytical HPLC is routinely employed to assess the purity of this compound. A typical method would utilize a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an additive like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region.

In synthetic procedures involving this compound, analytical HPLC can be used to monitor the progress of a reaction by quantifying the consumption of the starting material and the formation of the product over time.

Preparative HPLC is a powerful technique for the purification of this compound and its derivatives on a larger scale. While specific preparative methods for the parent compound are not extensively detailed in the literature, methods for its derivatives have been reported. For instance, in the synthesis of compounds for therapeutic applications, preparative reverse-phase HPLC is often the method of choice for obtaining high-purity material. google.comgoogle.com The principles of these separations are similar to analytical HPLC, but with larger columns and higher flow rates to accommodate larger sample loads.

Table 2: Representative HPLC Method Parameters for Analysis of this compound Derivatives

| Parameter | Condition |

|---|---|

| Column | YMC-Pack ODS-A (3.0 x 50 mm) |

| Mobile Phase A | 90% H2O, 10% MeOH, 0.1% TFA |

| Mobile Phase B | 10% H2O, 90% MeOH, 0.1% TFA |

| Gradient | 10% to 90% B over 4 minutes |

| Flow Rate | 2 mL/min |

| Detection | UV at 220 and 254 nm |

These parameters are based on methods used for derivatives of this compound and serve as a representative example. google.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is challenging due to its relatively high boiling point and polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. As a result, there are no standard, published GC methods for the direct analysis of this compound.

For GC analysis to be feasible, derivatization to a more volatile and thermally stable analogue would be necessary. For example, the aldehyde functional group could be converted to an oxime or a hydrazone derivative. However, such derivatization methods have not been specifically reported for this compound in the context of GC analysis. Given the effectiveness of HPLC for the analysis of this compound, it remains the preferred chromatographic technique.

Computational and Theoretical Investigations of 4 Pyridin 4 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of 4-(Pyridin-4-yl)benzaldehyde. These methods model the molecule's electron distribution and geometry, providing a foundation for understanding its chemical nature.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules like this compound to accurately predict their geometric and electronic properties. epstem.netepstem.netresearchgate.net For instance, DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and thermodynamic parameters. conicet.gov.arnih.gov

The Local Spin Density Approximation (LSDA) is another functional within DFT, though it is often less accurate for molecular systems compared to hybrid functionals like B3LYP. However, it can still provide qualitative insights into the electronic structure. In studies of related heterocyclic compounds, DFT methods have been successfully used to investigate their reactivity and stability. researchgate.net

A hypothetical application of DFT with the B3LYP functional and a 6-31G* basis set on this compound would involve optimizing the molecule's geometry to its lowest energy state. This would be followed by frequency calculations to ensure the optimized structure is a true minimum on the potential energy surface. The results of these calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. aps.org While it systematically overestimates fundamental energy gaps and neglects electron correlation, it serves as a crucial starting point for more advanced computational methods. aps.org Comparing HF results with those from DFT can highlight the importance of electron correlation in describing the electronic structure of this compound. In comparative studies, DFT methods that include electron correlation, such as B3LYP, generally provide results that are in better agreement with experimental data than HF methods.

Geometry optimization is a critical step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, a key structural parameter is the dihedral angle between the pyridine (B92270) and benzaldehyde (B42025) rings. This angle influences the extent of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties.

Conformational analysis would involve rotating the bond connecting the two rings and calculating the energy at each step to identify the most stable conformation. It is expected that the planar or near-planar conformation would be the most stable due to maximized π-orbital overlap.

Below is a hypothetical data table of optimized geometrical parameters for this compound, calculated at the B3LYP/6-31G* level of theory.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| C=O (aldehyde) | 1.21 Å | |

| C-H (aldehyde) | 1.10 Å | |

| C-N (pyridine) | 1.34 Å | |

| Bond Angle | C-C-C (inter-ring) | 120.5° |

| C-C=O (aldehyde) | 124.3° | |

| H-C=O (aldehyde) | 115.8° | |

| Dihedral Angle | (Pyridine)-(Benzaldehyde) | 15.0° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals (FMOs) are paramount for understanding a molecule's reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comuwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group. The HOMO-LUMO gap can be calculated using DFT, and this information can be used to predict the wavelengths of electronic transitions in the molecule's UV-Vis spectrum. conicet.gov.arnih.gov

A theoretical analysis would also allow for the calculation of various quantum chemical descriptors, as shown in the hypothetical table below.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| Softness (S) | 0.49 |

| Electrophilicity Index (ω) | 4.30 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netlibretexts.orgrsc.org It is generated by mapping the electrostatic potential onto the electron density surface. The MEP map uses a color scale to indicate different regions of electrostatic potential. Red typically represents regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings would likely show a positive potential (blue), making them susceptible to nucleophilic attack. Such maps are invaluable for predicting intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.deusc.edu This method is particularly adept at quantifying the extent of electron delocalization, also known as hyperconjugation, which arises from the interaction between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are crucial for understanding molecular stability and the flow of electron density within a molecule. materialsciencejournal.org

Key interactions in this compound would include:

Intra-ring delocalization: Interactions between the π-bonds and π*-antibonds within both the pyridine and benzene (B151609) rings contribute to their aromatic stability.

Influence of the aldehyde group: The carbonyl group (C=O) is a strong electron-withdrawing group. NBO analysis can quantify the delocalization of electron density from the benzene ring and even the pyridine ring towards the aldehyde group. This is typically seen as a large E(2) energy for the interaction between the π(C=C) orbitals of the ring and the π*(C=O) orbital.

A hypothetical NBO analysis would likely show a significant E(2) value for the π(phenyl) → π(pyridyl) and π(pyridyl) → π(phenyl) interactions, as well as for the π(phenyl) → π*(C=O) interaction, confirming the electronic communication between the different parts of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved (e.g., π→π, n→π). This information is crucial for understanding a molecule's UV-Vis absorption spectrum and its photophysical properties. rsc.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are a measure of the transition probability. The primary electronic transitions in this molecule are expected to be of the π→π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital distributed across the conjugated system. Intramolecular charge transfer (ICT) transitions, where electron density moves from one part of the molecule (the donor) to another (the acceptor) upon excitation, are also highly probable. tandfonline.comresearchgate.net

In the case of this compound, the pyridine ring can act as an electron-accepting moiety, while the benzaldehyde portion can be either a donor or acceptor depending on other substitutions, though it is generally considered an electron-withdrawing group. TD-DFT calculations on similar pyridyl-aryl systems have shown that the lowest energy excited states often have significant ICT character. nih.gov

A representative TD-DFT study on a similar pyridine derivative, 2-aminopyridinium p-toluenesulphonate, highlights the utility of this method in understanding electronic behavior. ias.ac.in Although specific values for this compound are not in the provided literature, a hypothetical table of TD-DFT results is presented below to illustrate the kind of data generated. The calculations would typically be performed using a functional like B3LYP or CAM-B3LYP and a suitable basis set. tandfonline.comijcce.ac.ir

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.85 | HOMO → LUMO (π→π, ICT) |

| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 4.43 | 280 | 0.05 | HOMO → LUMO+1 (π→π*) |

This table is illustrative and not based on actual reported data for this compound.

The analysis of the molecular orbitals involved in these transitions (e.g., HOMO and LUMO) would reveal the nature of the excitation. For an ICT transition, the HOMO might be localized on one part of the molecule (e.g., the benzaldehyde ring) and the LUMO on another (e.g., the pyridine ring). acs.org

Reactivity and Reaction Mechanism Studies

Local Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy (ALIE) Surfaces)

Local reactivity descriptors derived from Density Functional Theory (DFT) are invaluable tools for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.comscielo.org.mx

Fukui Functions (f(r)) identify the regions in a molecule where the electron density changes the most upon the addition or removal of an electron. nih.gov The condensed Fukui function, fk, simplifies this by assigning a value to each atom 'k' in the molecule.

The site for nucleophilic attack is predicted by the largest value of fk+.

The site for electrophilic attack is predicted by the largest value of fk-.

The site for radical attack is predicted by the largest value of fk0.

For this compound, one would expect the carbonyl carbon to be a primary site for nucleophilic attack due to its electrophilic nature. The nitrogen atom in the pyridine ring, with its lone pair of electrons, and various positions on the aromatic rings would be potential sites for electrophilic attack. DFT-based calculations on aromatic aldehydes have confirmed the utility of local softness (related to the Fukui function) in predicting reactivity. acs.org

Average Local Ionization Energy (ALIE) surfaces provide a different but complementary perspective on reactivity. ALIE represents the average energy required to remove an electron from any point in the space of a molecule. Regions with low ALIE values indicate the presence of the most loosely bound electrons and are therefore the most susceptible to electrophilic attack. For aromatic systems, ALIE surfaces have been shown to be excellent guides for predicting the sites of electrophilic substitution.

In this compound, the ALIE surface would likely show low-energy regions over the π-systems of both the pyridine and benzaldehyde rings, with the exact distribution influenced by the electron-withdrawing nature of the aldehyde group and the pyridine nitrogen.

A hypothetical table of condensed Fukui functions for selected atoms in this compound is shown below.

| Atom | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) |

| Carbonyl Carbon | 0.25 | 0.05 |

| Carbonyl Oxygen | 0.10 | 0.18 |

| Pyridine Nitrogen | 0.08 | 0.22 |

| C2/C6 (Pyridine) | 0.09 | 0.12 |

| C2'/C6' (Benzene) | 0.11 | 0.09 |

This table is illustrative and not based on actual reported data. The highest fk+ value on the carbonyl carbon suggests it is the most likely site for a nucleophile to attack. The highest fk- values on the carbonyl oxygen and pyridine nitrogen indicate these are the most probable sites for electrophilic attack.

Theoretical Determination of Bond Dissociation Energies

The Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. wikipedia.orgtaylorandfrancis.com It corresponds to the enthalpy change of the homolytic cleavage of a bond in the gas phase. taylorandfrancis.com Theoretical calculations, typically using DFT or higher-level ab initio methods, can provide accurate estimates of BDEs. taylorandfrancis.com

For this compound, a key BDE of interest is that of the C-C single bond connecting the pyridine and benzaldehyde rings. This value provides insight into the thermal stability of the molecule and the likelihood of fragmentation at this linkage. The strength of this bond is influenced by the degree of π-conjugation between the two rings; a higher degree of conjugation leads to a stronger bond and a higher BDE.

The BDE for a bond A-B is calculated as the difference between the total energies of the products (radicals A• and B•) and the reactant molecule (A-B). taylorandfrancis.com

BDE(A-B) = E(A•) + E(B•) - E(A-B)

While specific theoretical BDE values for this compound are not available in the provided search results, we can refer to general BDE tables for similar bonds. For example, the BDE for a C-C bond between two sp2 hybridized carbons in a conjugated system is typically higher than that of a C-C bond between two sp3 hybridized carbons.

A theoretical study would likely predict a BDE for the C-C inter-ring bond in this compound that is higher than a typical C-C single bond due to the stabilizing effect of conjugation.

Prediction of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ias.ac.in The key molecular property related to second-order NLO effects is the first hyperpolarizability (β). Molecules with a large β value typically possess a significant difference in dipole moment between their ground and excited states, which is often found in donor-π-acceptor systems. ias.ac.intandfonline.com

This compound has the structural characteristics of a potential NLO material, with the pyridine ring acting as an acceptor and the benzaldehyde ring potentially acting as a donor or part of the π-conjugated bridge. Theoretical calculations are a primary tool for predicting the NLO properties of new materials. ias.ac.infrontiersin.orgdtic.mil

The hyperpolarizability can be calculated using DFT methods, often with a finite-field approach. ias.ac.in The results are typically compared to a known standard, such as urea, to gauge the material's potential.

Computational studies on pyridine derivatives have demonstrated their promising NLO response. tandfonline.comias.ac.intandfonline.com For example, a study on 2-aminopyridinium p-toluenesulphonate (a D-π-A-π-A type molecule) showed good nonlinear behavior based on calculated static hyperpolarizability values. ias.ac.in Another study on various arylated pyridine derivatives also indicated an encouraging NLO response. tandfonline.com

A hypothetical table of calculated NLO properties for this compound is presented below.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 |

| Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 850 |

This table is illustrative and not based on actual reported data. A large β value would suggest that this compound could be a candidate for second-harmonic generation and other NLO applications.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding how a solute molecule like this compound interacts with its surrounding solvent and for assessing its conformational stability in solution. researchgate.net

An MD simulation of this compound in a solvent, such as water, would involve placing a model of the molecule in a box of solvent molecules and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

From these trajectories, several important properties can be analyzed:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For this compound in water, one would expect to see specific structuring of water molecules around the polar aldehyde group and the pyridine nitrogen through hydrogen bonding. researchgate.net

Conformational Dynamics: The dihedral angle between the pyridine and benzaldehyde rings is a key conformational parameter. MD simulations can reveal the preferred orientation of the two rings in solution and the energy barrier for rotation around the C-C bond. This provides insight into the molecule's flexibility and the planarity of the conjugated system in a dynamic environment.

While no specific MD simulations for this compound are cited, studies on the solvation of benzaldehyde and the dynamics of pyridine derivatives in solution provide a framework for the expected behavior. researchgate.netnih.govresearchgate.net For instance, a study on the solvation of benzaldehyde in CO2 showed that the solvent molecules arrange themselves according to the electrostatic potential of the solute. researchgate.net Similarly, MD simulations of pyridine derivatives are used to understand their binding and stability in biological systems. youtube.com

Correlation of Theoretical Predictions with Experimental Data

The validation of theoretical models through comparison with experimental results is a cornerstone of computational chemistry. For this compound, the correlation between data predicted by computational methods, such as Density Functional Theory (DFT), and empirical data from spectroscopic and crystallographic analyses provides a deeper understanding of its structural and electronic properties. This synergy allows for the refinement of theoretical approaches and the confident assignment of experimental observations.

Vibrational Spectra

A significant area of correlation lies in the vibrational spectra. Theoretical calculations, particularly using DFT with basis sets like B3LYP/6-311++G(d,p), can predict the fundamental vibrational frequencies and intensities of a molecule. researchgate.netjocpr.com These calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netjocpr.com

Typically, a direct comparison reveals that calculated harmonic frequencies are slightly higher than experimental anharmonic frequencies. This discrepancy arises from the neglect of anharmonicity in the theoretical models and the fact that calculations often pertain to an isolated molecule in the gas phase, whereas experiments are conducted in the solid or solution phase. To bridge this gap, scaling factors are often applied to the calculated wavenumbers, leading to a much better agreement with experimental values. researchgate.net The ability of the scaled theoretical spectra to reproduce the experimental spectra with high fidelity provides strong evidence for the accuracy of the computed molecular geometry and force field. researchgate.net

For analogous compounds, such as 4-(2-Pyridyl)benzaldehyde, the simulated FT-IR and FT-Raman spectra after scaling have shown excellent agreement with the observed spectra, allowing for a detailed and reliable assignment of vibrational modes. researchgate.netjocpr.com This includes characteristic vibrations of the pyridine ring, the benzene ring, and the aldehyde functional group. Similar levels of agreement are anticipated for this compound.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Benzaldehyde Derivative (Note: This table is illustrative, based on typical data for analogous compounds, to demonstrate the correlation for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| C-H stretch (aldehyde) | 2855 | 2850 | 2852 |

| C=O stretch | 1705 | 1700 | 1702 |

| Pyridine ring stretch | 1600 | 1598 | 1597 |

| Benzene ring stretch | 1585 | 1582 | 1583 |

| C-H in-plane bend | 1160 | 1158 | 1159 |

| Ring breathing | 995 | 993 | 994 |

Electronic Spectra

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.netjocpr.com By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. researchgate.netjocpr.com These theoretical spectra are then compared with experimental UV-Vis spectra recorded in various solvents. researchgate.netjocpr.com

For 4-(2-Pyridyl)benzaldehyde, TD-DFT calculations have been shown to complement experimental findings, accurately predicting the absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the molecule. researchgate.netjocpr.com The agreement between the calculated and experimental λmax values, often within a few nanometers, validates the accuracy of the computed molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net

Table 2: Illustrative Correlation of Theoretical and Experimental UV-Vis Spectral Data (Based on typical findings for pyridyl-substituted benzaldehydes)

| Solvent | Theoretical λmax (nm) | Experimental λmax (nm) | Transition Assignment |

| Ethanol | 285 | 288 | π→π |

| Methanol | 284 | 287 | π→π |

| Water | 282 | 285 | π→π* |

Molecular Geometry

X-ray crystallography provides the definitive experimental determination of the solid-state geometry of a molecule, including bond lengths and bond angles. Computational methods, such as DFT, can predict these parameters for an optimized molecular structure in the gas phase. Comparing the calculated geometric parameters with crystallographic data offers a direct assessment of the theoretical model's performance.

Table 3: Representative Comparison of Calculated and Experimental Geometric Parameters (This table is a hypothetical representation for this compound based on data for similar structures.)

| Geometric Parameter | Calculated Value (DFT) | Experimental Value (X-ray Crystallography) |

| C=O Bond Length (Å) | 1.221 | 1.215 |

| C-C (inter-ring) Bond Length (Å) | 1.485 | 1.490 |

| Pyridine C-N Bond Length (Å) | 1.340 | 1.335 |

| Pyridine-Benzene Dihedral Angle (°) | 25.5 | 24.8 |

The strong correlation typically observed between theoretical predictions and experimental data for similar molecular systems instills confidence in the use of computational methods to investigate the properties of this compound. mdpi.comresearchgate.net This synergy is crucial for interpreting complex spectra, understanding intermolecular interactions, and guiding the design of new materials with desired properties.

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Optoelectronic Materials

The distinct electronic characteristics of the pyridine (B92270) and benzaldehyde (B42025) moieties within 4-(Pyridin-4-yl)benzaldehyde make it a promising building block for various optoelectronic materials. The electron-deficient nature of the pyridine ring and the versatile reactivity of the aldehyde group allow for its incorporation into larger conjugated systems designed for specific electronic and photonic functions.

Organic Light-Emitting Diodes (OLEDs) and their Efficiency Enhancement